4-[4-(1H-indol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]morpholine
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Overview
Description
4-[4-(1H-indol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]morpholine is a complex organic compound that features an indole, pyrazolo[3,4-d]pyrimidine, and morpholine moiety. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(1H-indol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]morpholine typically involves multi-step reactions starting from commercially available precursors. The key steps include:
Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis or other methods involving cyclization of appropriate precursors.
Construction of the Pyrazolo[3,4-d]pyrimidine Core: This involves the condensation of suitable hydrazine derivatives with pyrimidine precursors under controlled conditions.
Attachment of the Morpholine Group: This step often involves nucleophilic substitution reactions where the morpholine ring is introduced to the pyrazolo[3,4-d]pyrimidine core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-[4-(1H-indol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]morpholine can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction of the pyrazolo[3,4-d]pyrimidine core can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole and pyrazolo[3,4-d]pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety may yield oxindole derivatives, while substitution reactions can introduce various functional groups onto the core structure.
Scientific Research Applications
4-[4-(1H-indol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]morpholine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including anticancer, antiviral, and antimicrobial properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 4-[4-(1H-indol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]morpholine involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The pyrazolo[3,4-d]pyrimidine core can interact with nucleic acids and proteins, affecting cellular processes. The morpholine group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(1H-indol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]piperidine
- 4-[4-(1H-indol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]pyrrolidine
- 4-[4-(1H-indol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]piperazine
Uniqueness
The uniqueness of 4-[4-(1H-indol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]morpholine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine ring, in particular, may enhance its solubility and bioavailability compared to similar compounds with different substituents.
Properties
Molecular Formula |
C18H18N6O |
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Molecular Weight |
334.4 g/mol |
IUPAC Name |
4-[4-(1H-indol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]morpholine |
InChI |
InChI=1S/C18H18N6O/c1-23-17-14(11-20-23)16(13-3-2-4-15-12(13)5-6-19-15)21-18(22-17)24-7-9-25-10-8-24/h2-6,11,19H,7-10H2,1H3 |
InChI Key |
YJYGOHQYMMDTDJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)C3=C4C=CNC4=CC=C3)N5CCOCC5 |
Origin of Product |
United States |
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